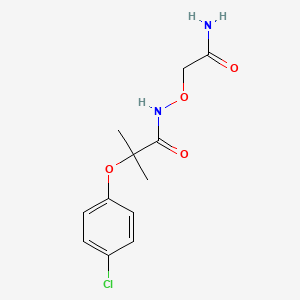
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide, also known as DMP 754, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridazine compounds and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell death pathways. By inhibiting PARP, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 may help to prevent the death of neurons and other cells under conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, as well as to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a key regulator of inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in lab experiments is that it has been well-characterized and extensively studied, making it a reliable tool for investigating the mechanisms of neuroprotection and inflammation. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still uncertain.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. Another direction is the investigation of the potential therapeutic applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,6-dimethylpyridazine-4-amine in the presence of a base such as triethylamine to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-5-10(7(2)15-14-6)12(18)13-11-8(3)16-17-9(11)4/h5H,1-4H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINYKDCLAQYMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)NC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)




![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

